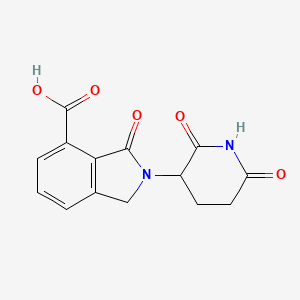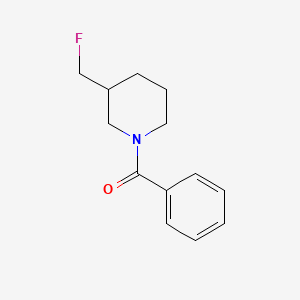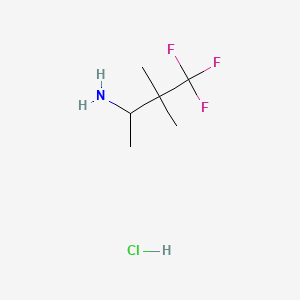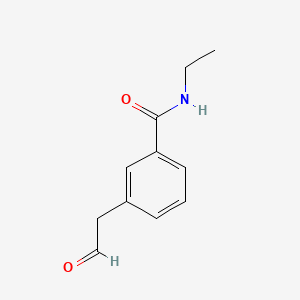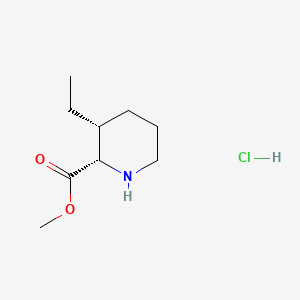![molecular formula C9H12O5 B6610136 4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2866354-06-3](/img/structure/B6610136.png)
4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid, also known as MOCOB, is a novel compound that has been gaining attention in recent years due to its potential for use in scientific research. MOCOB is a versatile compound that can be used in a variety of applications, including the synthesis of other compounds, as a catalyst in organic chemistry, and as a tool for studying the biochemical and physiological effects of drugs.
科学研究应用
4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of potential applications in scientific research. It can be used as a catalyst in organic reactions, as a tool for studying the biochemical and physiological effects of drugs, and as a starting material for the synthesis of other compounds. In addition, 4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid has been used in the synthesis of peptides and proteins, as well as in the development of new drugs and drug delivery systems.
作用机制
4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid acts as a catalyst in organic reactions by activating the reactants and facilitating the formation of new products. It does this by forming a complex with the reactants, which increases the rate of the reaction. This complex then breaks down, releasing the product and regenerating the catalyst.
Biochemical and Physiological Effects
4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to increase the activity of enzymes involved in the metabolism of drugs, as well as to increase the solubility of drugs in aqueous solutions. In addition, 4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid has been shown to have anti-inflammatory and anti-microbial properties.
实验室实验的优点和局限性
4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to synthesize compound, and it is also relatively non-toxic. However, it is important to note that 4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid is not completely inert and can react with other compounds in the reaction mixture, which can lead to unwanted side reactions.
未来方向
Given the versatility and potential of 4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid, there are many potential future directions for research. These include further studies into the biochemical and physiological effects of 4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid, as well as its potential applications in drug development and delivery systems. In addition, further research into the synthesis of 4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid and its potential for use in other organic reactions could lead to the development of new and more efficient synthetic methods. Finally, further research into the mechanism of action of 4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid could lead to the development of new catalysts and reagents for use in organic chemistry.
合成方法
4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid can be synthesized from a variety of starting materials, including simple organic compounds such as ethyl acetate and acetic anhydride. The reaction is typically carried out in an aqueous medium, with the addition of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, in which the ethyl acetate reacts with the acetic anhydride to form the desired product.
属性
IUPAC Name |
4-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-13-7(12)9-4-2-8(14-9,3-5-9)6(10)11/h2-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTHCQUMZXXPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(O1)(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate](/img/structure/B6610055.png)
![2-{3-[4-methyl-3-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6610062.png)

![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6610072.png)
![N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride](/img/structure/B6610078.png)
![N-[4-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine](/img/structure/B6610083.png)
![1-carbamimidamido-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]methanimidamide hydrochloride](/img/structure/B6610084.png)

